2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo[1,5-c]pyrimidine core fused with a thieno ring and a nitrophenoxy methyl group. The presence of these diverse functional groups endows the compound with a range of biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a nitrophenoxy methyl intermediate, followed by its reaction with a cyclopenta thieno derivative. The final step often involves the formation of the triazolo[1,5-c]pyrimidine ring through a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process may be scaled up using continuous flow reactors to ensure consistent production quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can further enhance the compound’s biological activity and specificity.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties.
Industry: The compound’s unique structure makes it a useful building block in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, further enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure, known for its CDK2 inhibitory activity.
Triazolo[4,3-e][1,2,4]triazine: A related compound with potential anticancer properties.
Thieno[3,2-d]pyrimidine: A structurally similar compound with diverse biological activities.
Uniqueness
2-[(2-nitrophenoxy)methyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for further development as a therapeutic agent.
Properties
Molecular Formula |
C17H13N5O3S |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[(2-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C17H13N5O3S/c23-22(24)11-5-1-2-6-12(11)25-8-14-19-16-15-10-4-3-7-13(10)26-17(15)18-9-21(16)20-14/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
PMRJSZYVVXIRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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